2-Methylisonicotinaldehyde
Overview
Description
It belongs to the pyridine group of compounds and is characterized by a methyl group attached to the second position of the pyridine ring and an aldehyde group at the fourth position . This compound is used in the synthesis of various organic compounds and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylisonicotinaldehyde can be synthesized using methanol as a raw material through a chemical reaction. One of the synthetic routes involves the following steps :
- A solution of N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine (6.4 g, 39 mmol) in methanol (25 ml) is added dropwise to a mixture of sodium periodate (25.2 g, 117 mmol) and methanol (25 ml) at room temperature.
- The mixture is stirred at the same temperature for 1 hour.
- The precipitates are filtered off, and the filtrate is concentrated.
- The residue is combined with water and extracted with ethyl acetate.
- The organic layer is washed with saturated brine and dried over magnesium sulfate.
- The solvent is evaporated to give the titled compound (3.7 g, 78 percent yield).
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylisonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 2-Methylisonicotinic acid.
Reduction: 2-Methylisonicotinalcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Methylisonicotinaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. This compound can also participate in hydrogen bonding and electrostatic interactions, influencing the stability and conformation of molecular complexes.
Comparison with Similar Compounds
2-Methylisonicotinaldehyde can be compared with other similar compounds, such as:
2-Fluoroisonicotinaldehyde: Similar structure but with a fluorine atom instead of a methyl group.
3-Aminoisonicotinaldehyde: Similar structure but with an amino group at the third position.
4-Pyridinecarboxaldehyde: Similar structure but without the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and an aldehyde group on the pyridine ring, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-methylpyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-4-7(5-9)2-3-8-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMAWDZJEIQACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376651 | |
Record name | 2-METHYLISONICOTINALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63875-01-4 | |
Record name | 2-METHYLISONICOTINALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpyridine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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